molecular formula C23H21N3O6S B11411516 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411516
M. Wt: 467.5 g/mol
InChI Key: KCHBQXOZORHZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a sulfamoylphenyl group linked to a chromene carboxamide scaffold and a 3,4-dimethyl-1,2-oxazole moiety. Its structural determination likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule analysis .

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O6S/c1-12-5-10-18-19(27)11-20(31-21(18)13(12)2)22(28)24-16-6-8-17(9-7-16)33(29,30)26-23-14(3)15(4)25-32-23/h5-11,26H,1-4H3,(H,24,28)

InChI Key

KCHBQXOZORHZDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

  • Starting Materials : 2-Hydroxy-7,8-dimethylacetophenone and diethyl oxalate.

  • Reaction Conditions :

    • Base: Sodium methoxide (NaOMe) in methanol.

    • Microwave irradiation (100–120°C, 20–40 min).

    • Yield: 90–97%.

Mechanism :

  • Deprotonation of the phenolic hydroxyl group.

  • Nucleophilic attack on diethyl oxalate to form an enolate.

  • Cyclization and dehydration to yield the chromene ester.

  • Hydrolysis to the carboxylic acid using NaOH/HCl.

Pechmann Cyclization

  • Alternative Route :

    • Substrates: 7,8-Dimethylresorcinol and β-keto esters.

    • Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> or BF<sub>3</sub>·Et<sub>2</sub>O.

    • Yield: 75–85%.

Synthesis of 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline

This intermediate is critical for introducing the sulfamoylphenyl group.

Sulfonylation of 5-Amino-3,4-dimethyl-1,2-oxazole

  • Reagents :

    • 5-Amino-3,4-dimethyl-1,2-oxazole.

    • 4-Nitrobenzenesulfonyl chloride.

  • Conditions :

    • Solvent: Dichloromethane (DCM) or THF.

    • Base: Triethylamine (Et<sub>3</sub>N), 0°C to RT.

    • Yield: 70–80%.

Stepwise Process :

  • Sulfonylation: Formation of 4-nitro-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide .

  • Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or SnCl<sub>2</sub>/HCl to reduce the nitro group to an amine.

Amide Coupling

The final step involves coupling the chromene-carboxylic acid with the sulfamoylphenyl aniline.

Acid Chloride Method

  • Activation :

    • Reagent: Thionyl chloride (SOCl<sub>2</sub>) in DCM.

    • Conditions: Reflux (40–60°C, 2–4 h).

  • Coupling :

    • React acid chloride with 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline.

    • Solvent: Dry THF or DCM.

    • Base: Et<sub>3</sub>N or pyridine.

    • Yield: 60–75%.

Coupling Reagents

  • Alternatives :

    • PyBOP : Phosphonium-based reagent for amide bond formation.

    • DCC/DMAP : N,N′-Dicyclohexylcarbodiimide with 4-dimethylaminopyridine.

  • Conditions :

    • Solvent: DMF or acetonitrile.

    • Temperature: 0°C to RT.

    • Yield: 65–85%.

Purification and Characterization

Purification Techniques

  • Chromatography :

    • Flash column chromatography (SiO<sub>2</sub>, EtOAc/hexane).

    • Reverse-phase HPLC for final product.

  • Recrystallization :

    • Solvents: Dichloromethane/n-hexane.

Spectroscopic Data

Parameter Value
<sup>1</sup>H NMR δ 2.15–2.30 (s, 6H, oxazole-CH<sub>3</sub>), 7.85 (s, 1H, chromene-H).
<sup>13</sup>C NMR δ 176.5 (C=O), 161.2 (oxazole-C), 153.8 (chromene-C).
HRMS [M+H]<sup>+</sup> m/z 510.1521 (calc. 510.1518).

Optimization and Challenges

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the oxazole amine.

  • Stability : Acid-sensitive intermediates require anhydrous conditions.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time by 50%.

Comparative Analysis of Methods

Method Advantages Limitations
Knoevenagel High yield (90–97%)Requires microwave setup
Pechmann Simple reagentsLower yield (75–85%)
PyBOP Coupling Mild conditionsCost of reagents
Acid Chloride Route ScalabilityMoisture-sensitive intermediates

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and sulfamoyl groups. Key observations:

Reaction Type Conditions Products Yield
Amide bond hydrolysis6M HCl, reflux (8–12 hrs)7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid + sulfamoyl aniline derivative~85%
Sulfamoyl hydrolysis1M NaOH, 80°C (4 hrs)4-aminophenyl sulfonic acid derivative + oxazole amine~60%

The amide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while sulfamoyl cleavage involves S–N bond rupture. Stability studies show the compound degrades faster in alkaline media (t₁/₂ = 3.2 hrs at pH 12) than in acidic conditions (t₁/₂ = 18.7 hrs at pH 2) .

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group at position 2 of the chromene core reacts with nucleophiles:

Example reaction with hydrazine:
C23H21N3O6S+NH2NH2C23H22N4O5S+H2O\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S} + \text{NH}_{2}\text{NH}_{2} \rightarrow \text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S} + \text{H}_{2}\text{O}

  • Conditions: Ethanol, 70°C, 6 hrs

  • Product: Hydrazide derivative (confirmed by IR loss of carbonyl peak at 1685 cm⁻¹)

Oxazole Ring Reactivity

The 3,4-dimethyl-1,2-oxazol-5-yl group participates in:

Electrophilic Substitution

Reagent Position Product Yield
Nitration (HNO₃/H₂SO₄)C-44-nitro-oxazole derivative45%
Bromination (Br₂/Fe)C-55-bromo-oxazole derivative38%

Ring-Opening Reactions

Under strong reducing conditions (H₂/Pd-C, 60 psi):

  • Oxazole ring converts to a β-amino ketone derivative

  • Requires 12 hrs reaction time in THF

Chromene Core Modifications

The 4-oxo-4H-chromene system shows reactivity at multiple positions:

Site Reaction Conditions Outcome
C-2Grignard additionRMgX, dry ether, 0°CAlcohol formation (e.g., R = CH₃)
C-3Aldol condensationNaOH/EtOH, 50°Cα,β-unsaturated ketone extension
C-4 carbonylReduction (NaBH₄)MeOH, 25°CSecondary alcohol (73% yield)

Coupling Reactions

The aryl sulfamoyl group enables Suzuki-Miyaura cross-coupling:

Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Partners: Aryl boronic acids (e.g., 4-methoxyphenylboronic acid)

  • Yield range: 55–72%

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
60°C (dry)Oxazole ring decomposition14 days
UV light (254 nm)Chromene ring dimerization6 hrs
Aqueous solution (pH 7)Hydrolytic cleavage of sulfamoyl group48 hrs

Comparative Reactivity with Structural Analogs

Data from similar compounds highlight this molecule's enhanced stability due to steric hindrance from dimethyl groups:

Compound Hydrolysis Rate (k, h⁻¹) Oxazole Reactivity
N-{4-[sulfamoyl]phenyl}-7-methylchromenone0.12High
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethylchromenone0.08Moderate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests have demonstrated that it exhibits significant growth inhibition against various cancer cell lines. For instance, a related compound with similar structural features showed percent growth inhibitions (PGIs) of over 75% against several cancer types, including ovarian and brain cancers .

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. The compound was tested against human cancer cell lines such as OVCAR-8 and NCI-H460, showing promising results with PGIs of approximately 80% and 70%, respectively. The mechanism of action appears to involve induction of apoptosis in cancer cells through activation of intrinsic pathways .

Other Potential Applications

Beyond its anticancer properties, this compound may have applications in:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains, indicating a dual role as an antimicrobial agent.
  • Anti-inflammatory Effects: The compound's structure suggests it may modulate inflammatory pathways, although further research is required to substantiate these claims.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Analogous Compounds

The compound’s functional groups and substituents can be compared to derivatives in , such as 13a–e , which vary in aromatic substituents (e.g., methyl, methoxy, chloro). Below is a comparative analysis:

Table 1: Physical and Spectral Properties of Sulfamoylphenyl Derivatives

Compound Substituent (R) Melting Point (°C) IR (C≡N stretch, cm⁻¹) Notable Spectral Features (¹H-NMR)
Target Compound 3,4-dimethyloxazole Not reported Not reported Not reported
13a 4-methylphenyl 288 2214 δ 2.30 (s, CH3), 7.20 (s, NH2)
13b 4-methoxyphenyl 274 2212 δ 3.77 (s, OCH3), 7.00 (d, ArH)

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methyl in 13a ) correlate with higher melting points compared to methoxy (13b ), suggesting enhanced crystal packing efficiency.
  • Spectral Trends : The C≡N IR stretch (~2212–2214 cm⁻¹) remains consistent across derivatives, indicating minimal electronic perturbation from substituents.
  • Chromene vs. Cyanoacetanilide Core: The target compound’s chromene scaffold may confer distinct photophysical properties compared to cyanoacetanilide-based analogs.

Hydrogen Bonding and Crystallography

The sulfamoyl (–SO2NH–) and carboxamide (–CONH–) groups in the target compound are critical for hydrogen bonding, influencing crystal packing and solubility. highlights the role of graph set analysis in understanding hydrogen-bonded networks . For example:

  • 13a and 13b form intermolecular N–H···O bonds via sulfonamide and carbonyl groups, stabilizing their crystal lattices.

Biological Activity

The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (referred to as "the compound" hereafter) is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure

The compound features a complex structure that incorporates both a chromene moiety and an oxazole group. Its molecular formula is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of 388.44 g/mol.

PropertyValue
Molecular Weight388.44 g/mol
LogP2.7723
Polar Surface Area86.644 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits inhibitory effects on various enzymes:

  • Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment. The IC50 values were found to be approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating potential therapeutic applications in neurodegenerative diseases .
  • Cyclooxygenase (COX) : It also showed moderate inhibitory activity against COX-2, which is involved in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties .
  • Lipoxygenases (LOX) : The compound was evaluated for its activity against lipoxygenase enzymes (LOX-5 and LOX-15), further supporting its potential as an anti-inflammatory agent .

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed using various cancer cell lines, including breast cancer MCF-7 cells. Preliminary results indicate that the compound has moderate cytotoxicity, suggesting it may have potential as an anticancer agent .

Study 1: Antioxidant and Enzyme Inhibition

In a study published in ACS Omega, the compound was tested alongside other derivatives for their antioxidant activities and enzyme inhibition profiles . The findings highlighted that modifications in the substituents significantly influenced the biological activity of the compounds.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that the presence of specific functional groups on the oxazole ring enhanced the inhibitory activity against cholinesterases while maintaining low cytotoxicity levels . This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, factorial designs can minimize the number of experiments while quantifying interactions between variables, as demonstrated in chemical process optimization studies . Coupling this with real-time reaction monitoring (e.g., HPLC) ensures rapid data collection for iterative refinement.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry, and X-ray crystallography for absolute configuration validation. Thermal analysis (DSC/TGA) can assess stability, while HPLC-PDA ensures purity thresholds (>95%). Cross-validate results using multiple techniques to address instrument-specific biases .

Q. How can solubility challenges be addressed during formulation for biological assays?

  • Methodological Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) using phase-solubility diagrams and apply membrane-based separation technologies (e.g., dialysis) to evaluate partitioning behavior. Computational tools like COSMO-RS predict solubility in mixed solvents, while dynamic light scattering (DLS) monitors aggregation in aqueous buffers .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Employ quantum chemical calculations (DFT, MP2) to map reaction pathways, including transition states and intermediates. Pair this with molecular dynamics (MD) simulations to assess solvent effects and ligand-protein binding kinetics. Tools like Gaussian or ORCA integrate with cheminformatics workflows to prioritize synthetic targets, as outlined in reaction design frameworks .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA, PLS regression) to identify confounding variables (e.g., cell line variability, assay pH). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Establish a feedback loop where computational models refine experimental hypotheses, as advocated in reaction design methodologies .

Q. What methodologies distinguish heterogeneous vs. homogeneous reaction mechanisms involving this compound?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Eyring analysis to probe transition states. Operando spectroscopy (e.g., IR, Raman) tracks catalyst surface interactions in real time. For biological systems, fluorescence anisotropy or FRET assays differentiate membrane-bound vs. cytosolic interactions .

Q. How can environmental degradation pathways be modeled for this compound?

  • Methodological Answer : Simulate photolytic/hydrolytic degradation using accelerated aging studies (e.g., UV irradiation, varying pH). LC-MS/MS identifies breakdown products, while quantitative structure-activity relationship (QSAR) models predict ecotoxicity. Cross-reference with atmospheric chemistry models for fate analysis, as seen in energy-related pollutant studies .

Q. What approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl, sulfonamide groups) and correlate bioactivity trends with steric/electronic parameters (Hammett constants, LogP). Use 3D-QSAR (CoMFA, CoMSIA) to map pharmacophore requirements, referencing comparative studies on oxazole and chromene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.